molecular formula C23H29N3O3S B3804371 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine

Cat. No. B3804371
M. Wt: 427.6 g/mol
InChI Key: XNERPYSWOUIXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine, also known as BDTTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine involves its binding to the serotonin 5-HT2A receptor and the dopamine D3 receptor. This binding results in the modulation of neurotransmitter release and the activation of downstream signaling pathways. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine has also been shown to have an allosteric effect on these receptors, meaning that it can modulate their activity without directly binding to them.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine has been shown to have a range of biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the enhancement of neuroplasticity. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine has also been found to have anxiolytic and antidepressant-like effects in behavioral tests, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to selectively study the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine on these receptors without affecting other systems in the body. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine is its relatively low potency compared to other compounds that target the same receptors. This may make it more difficult to achieve the desired effects in experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine. One area of interest is the development of more potent derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine that can be used in lower concentrations. Another area of interest is the investigation of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine's effects on other receptors in the brain, including the glutamate and GABA receptors. Additionally, the therapeutic potential of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine for various neurological and psychiatric disorders should be explored further.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D3 receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-thienylacetyl)-3-piperidinyl]piperazine a promising tool for studying these processes.

properties

IUPAC Name

1-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(13-19-5-11-30-16-19)26-6-1-2-20(15-26)25-9-7-24(8-10-25)14-18-3-4-21-22(12-18)29-17-28-21/h3-5,11-12,16,20H,1-2,6-10,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERPYSWOUIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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